Click Chemistry Functionality vs. Remodelin: Enabling Target Engagement and Localization Studies
CAY10685 is the only CPTH2 analog containing an alkyne moiety for click chemistry applications [1]. In contrast, Remodelin, a more stable and potent NAT10 inhibitor (IC₅₀ = 0.22 μM), lacks this functionality, which precludes its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) pull-down or imaging experiments to identify and validate its cellular targets . The alkyne handle allows for the specific retrieval and validation of drug-associated proteins from live cells, a capability that is a critical differentiator for mechanistic studies [1].
| Evidence Dimension | Chemical Functionality for Target Identification |
|---|---|
| Target Compound Data | Contains alkyne moiety; compatible with click chemistry for target pull-down and validation [1] |
| Comparator Or Baseline | Remodelin: Lacks alkyne moiety; cannot be used in click chemistry applications |
| Quantified Difference | Presence of clickable alkyne handle vs. absence in Remodelin; enables downstream bioconjugation and target identification workflows not possible with Remodelin |
| Conditions | In vitro chemical property comparison; cell-based click chemistry pull-down assay [1] |
Why This Matters
For researchers aiming to identify direct targets or map subcellular localization of a NAT10 inhibitor, CAY10685 is the only viable choice among CPTH2 analogs; Remodelin, despite its superior potency, cannot fulfill this specific experimental need.
- [1] Science Magazine. May 2, 2014 Chinese Edition - 113. Click chemistry pull-down identification of NAT10 as a specific target. View Source
